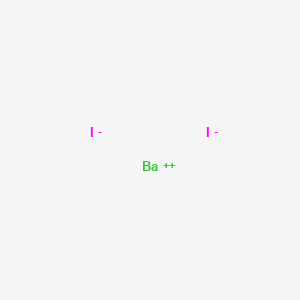Barium iodide
CAS No.:
Cat. No.: VC14451521
Molecular Formula: BaI2
Molecular Weight: 391.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | BaI2 |
|---|---|
| Molecular Weight | 391.14 g/mol |
| IUPAC Name | barium(2+);diiodide |
| Standard InChI | InChI=1S/Ba.2HI/h;2*1H/q+2;;/p-2 |
| Standard InChI Key | SGUXGJPBTNFBAD-UHFFFAOYSA-L |
| SMILES | [I-].[I-].[Ba+2] |
| Canonical SMILES | [I-].[I-].[Ba+2] |
Introduction
Chemical Composition and Structural Characteristics
Barium iodide is an ionic compound with the chemical formula BaI₂, reflecting the stoichiometric ratio of one barium ion to two iodide ions. The barium cation (Ba²⁺), a group 2 alkaline earth metal, achieves charge balance by bonding with two monovalent iodide anions (I⁻) . This arrangement forms a crystalline lattice structure stabilized by strong electrostatic interactions.
The dihydrated form, BaI₂·2H₂O, features two water molecules incorporated into the crystal lattice. This hydrate has a molecular weight of 427.17 g/mol and undergoes dehydration at elevated temperatures, losing one water molecule at 98.9°C and the second at 539°C . The anhydrous form melts at 856°C and boils at 740°C, demonstrating remarkable thermal stability .
Synthesis and Industrial Production
Iron-Mediated Synthesis
A patented method (CN1752011A) addresses these limitations by using iron powder and iodine as precursors :
-
Ferrous Iodide Preparation:
Iron powder reacts with iodine in a 1.2:1 molar ratio at 40°C, yielding ferrous iodide (FeI₂) with minimal free iodine or iodate (IO₃⁻) impurities. -
Barium Iodide Synthesis:
Barium hydroxide is added to FeI₂ solution, precipitating ferrous hydroxide. The reaction mixture is boiled and adjusted to pH 8.5–9 to ensure completeness. -
Purification:
Activated carbon (2–5% w/w) removes organic contaminants, followed by crystallization and drying at 75–90°C to obtain BaI₂·2H₂O with ≥99% purity .
Physical and Thermodynamic Properties
Basic Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight (BaI₂) | 391.136 g/mol | |
| Density (BaI₂·2H₂O) | 5.15 g/cm³ | |
| Melting Point (BaI₂) | 856°C | |
| Solubility in Water | 221 g/100 mL (20°C) |
Thermodynamic Behavior
The Shomate equation parameters for liquid-phase BaI₂ (984–2800 K) are :
where . Key thermodynamic values include:
-
Entropy (S°) at 1000 K: 293.1 J/mol·K
-
Enthalpy Change (H° - H°₂₉₈.₁₅) at 1000 K: 66.65 kJ/mol
Chemical Reactivity and Stability
Barium iodide is hygroscopic, readily absorbing moisture to form hydrates. It reacts with sulfates to precipitate barium sulfate:
In acidic conditions, iodide ions oxidize to iodine:
This redox sensitivity necessitates inert storage conditions to prevent degradation .
Applications in Technology and Medicine
Radiation Detection
BaI₂’s high density and scintillation properties make it effective in gamma-ray detectors. Its iodide content enhances stopping power, while barium’s high atomic number (Z = 56) improves photoelectric absorption .
Medical Imaging
As a contrast agent in X-ray imaging, BaI₂ provides superior soft-tissue visualization compared to barium sulfate. Its solubility allows intravenous administration, though toxicity concerns limit its use to specific diagnostic protocols .
Electroplating and Synthesis
BaI₂ serves as a iodide source in electroplating baths, enabling uniform metal deposition. It also catalyzes Friedel-Crafts alkylation reactions in organic synthesis .
Recent Advances and Future Directions
Recent patents highlight innovations in purification, such as activated carbon filtration, which reduces iron and phosphate impurities to <0.1% . Computational studies using density functional theory (DFT) are probing BaI₂’s electronic structure to optimize its scintillation efficiency. Future research may explore its use in perovskite solar cells, where iodide ions could enhance charge transport.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume